

Mass Spectrum Analysis of Methyl 2-(methyl-d3)butanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2-(methyl-d3)butanoate

Cat. No.: B12366211

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of **Methyl 2-(methyl-d3)butanoate**, a deuterated isotopologue of Methyl 2-methylbutanoate. The inclusion of a deuterium-labeled methyl group provides a valuable tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. Understanding its fragmentation pattern is crucial for accurate identification and quantification.

Predicted Mass Spectrum Data

The mass spectrum of **Methyl 2-(methyl-d3)butanoate** is predicted based on the known fragmentation of its non-deuterated analog, Methyl 2-methylbutanoate. The deuterium labeling on the methoxy group results in a 3-unit mass shift for fragments containing this moiety.

Fragment Ion	Predicted m/z	Proposed Structure	Relative Abundance (Predicted)
[M] ⁺ •	119	[CH ₃ CH ₂ CH(CH ₃)COOCD ₃] ⁺ •	Moderate
[M - •CD ₃ O] ⁺	85	[CH ₃ CH ₂ CH(CH ₃)CO] ⁺	Moderate
McLafferty Rearrangement	91	[CH ₂ =C(OH)OCD ₃] ⁺ •	High
[C ₄ H ₇ O] ⁺	71	[CH ₃ CH ₂ CH(CH ₃)] ⁺	Low
[C ₄ H ₉] ⁺	57	[CH ₃ CH ₂ CH(CH ₃)] ⁺	High
[C ₂ H ₅] ⁺	29	[CH ₃ CH ₂] ⁺	Moderate

Experimental Protocols

The data presented is based on standard gas chromatography-mass spectrometry (GC-MS) techniques, which are commonly used for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation: **Methyl 2-(methyl-d₃)butanoate** is typically dissolved in a volatile organic solvent, such as methanol or dichloromethane, to an appropriate concentration for GC-MS analysis.

Gas Chromatography (GC):

- **Injector:** Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations. Injector temperature is typically set to 250°C.
- **Column:** A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation and peak shape.

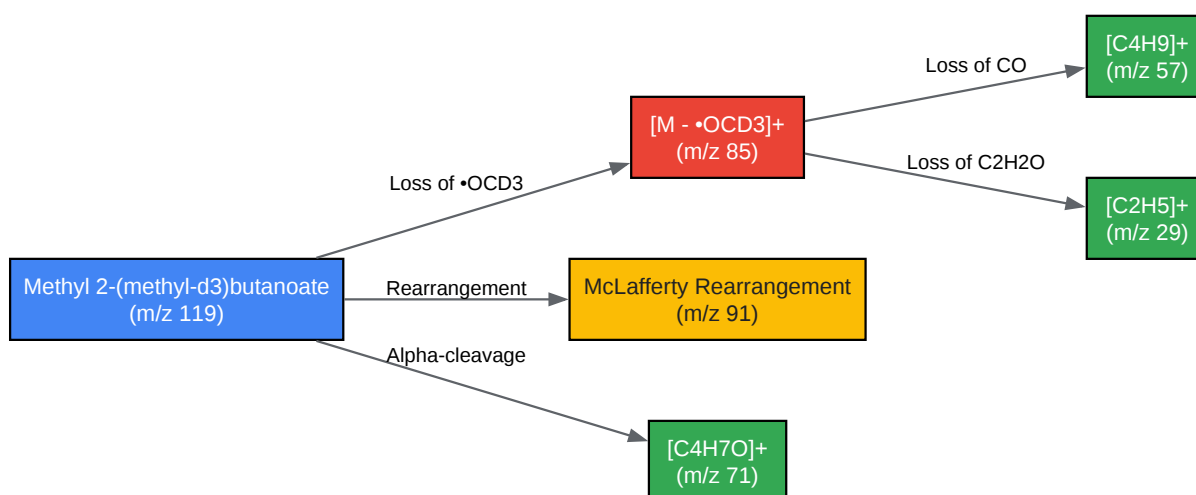
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS):

- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.
- Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the fragment ions based on their mass-to-charge ratio (m/z).
- Detector: An electron multiplier detector records the abundance of each ion.

Fragmentation Pathway Analysis

The fragmentation of **Methyl 2-(methyl-d3)butanoate** upon electron ionization follows predictable pathways for esters, including alpha-cleavage and McLafferty rearrangement. The presence of the deuterium-labeled methyl group provides a clear marker for identifying fragments containing the ester functional group.



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